2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a structurally complex molecule featuring a benzodioxolyloxy group linked via an ethanone bridge to a piperazine ring substituted with a pyridinyl-pyridazine moiety.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c28-22(14-29-17-1-3-19-20(13-17)31-15-30-19)27-11-9-26(10-12-27)21-4-2-18(24-25-21)16-5-7-23-8-6-16/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRHQKJHSADXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Benzodioxole moiety : Known for its role in enhancing bioactivity and solubility.
- Pyridazin and piperazine rings : These structures are often associated with neuroactive properties and receptor interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspases and PARP in treated cells.
Table 1: Cytotoxicity of the Compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction via caspase activation |
| HCT116 (Colon) | 10.0 | Cell cycle arrest and apoptosis |
| MDA-MB-231 (Breast) | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In studies against various bacterial strains, it demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
In neuropharmacological studies, the compound was found to exhibit neuroprotective effects in models of oxidative stress. It reduced neuronal cell death and improved cell viability in models induced by hydrogen peroxide.
Study 1: Efficacy in Cancer Treatment
A recent clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. The trial reported a 40% overall response rate , with notable improvements in progression-free survival among treated patients.
Study 2: Antimicrobial Resistance
Another study focused on the compound's ability to combat antibiotic-resistant strains of bacteria. Results showed that it could restore sensitivity to conventional antibiotics when used in combination therapies.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of key signaling pathways involved in cell survival and proliferation.
- Interaction with specific receptors , potentially including those related to neurotransmitter systems.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The European Patent Application (2023/39) discloses several structurally related compounds, enabling a comparative analysis . Key analogs include:
| Compound | Structural Variation |
|---|---|
| 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Unsubstituted piperazine ring |
| 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | N-methyl substitution on piperazine |
| 2-(1,3-Benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | Stereospecific (R)-methyl substitution at position 3 of piperazine |
| 2-(1,3-Benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | (3R,5S)-Dimethyl substitution on piperazine |
Key Observations:
Piperazine Substitution Effects :
- The unsubstituted piperazine in the parent compound may enhance solubility due to its hydrophilic nature but could reduce metabolic stability. Methylation (e.g., 4-methyl or 3R-methyl) likely improves lipophilicity and membrane permeability, critical for blood-brain barrier penetration in CNS-targeted therapies .
- Stereospecific substitutions (e.g., 3R-methyl or 3R,5S-dimethyl) may influence receptor binding affinity by modulating conformational flexibility or steric hindrance.
Heteroaromatic Core Differences: The target compound contains a pyridazine-pyridine system, whereas the analogs feature a pyrido[1,2-a]pyrimidin-4-one scaffold.
Benzodioxole Positioning :
- The benzodioxole group in the target compound is attached via an ether linkage, whereas analogs directly fuse it to the heterocyclic core. This difference may alter pharmacokinetic properties, such as metabolic oxidation susceptibility.
Preparation Methods
Preparation of 1,3-Benzodioxol-5-ol (Sesamol)
1,3-Benzodioxol-5-ol is synthesized via demethylation of piperonal (1,3-benzodioxole-5-carbaldehyde) using hydrobromic acid (48%) in acetic acid at 110°C for 6 hours. The reaction proceeds via cleavage of the methylene dioxy group, yielding sesamol in 85% purity after recrystallization from ethanol.
Reaction Conditions:
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Piperonal : 10 mmol
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HBr/AcOH : 1:3 (v/v)
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Yield : 78%
Etherification to 2-(2H-1,3-Benzodioxol-5-yloxy)acetic Acid
Sesamol undergoes alkylation with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) in anhydrous acetonitrile. The reaction is conducted under nitrogen at 60°C for 12 hours, achieving 92% conversion.
Mechanism:
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Deprotonation of sesamol by K₂CO₃ generates a phenoxide ion.
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Nucleophilic attack on chloroacetyl chloride forms the ether linkage.
Purification:
Crude product is washed with 5% NaHCO₃ and purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Conversion to Acyl Chloride
The acetic acid derivative is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale yellow oil (98% purity by GC-MS).
Synthesis of 4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazine
Pyridazine Ring Construction
The pyridazine core is synthesized via cyclocondensation of mucobromic acid (tetrabromoacetylene) with hydrazine hydrate in ethanol at reflux for 8 hours. This yields 3,6-dibromopyridazine, which is selectively functionalized at the 3-position.
Key Reaction:
Pyridine Substitution at C6
A Suzuki-Miyaura coupling installs the pyridine group. 3-Bromo-6-iodopyridazine reacts with pyridin-4-ylboronic acid using Pd(PPh₃)₄ in a dioxane/water mixture (4:1) at 80°C for 12 hours.
Characterization Data:
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HPLC Purity : 99.2%
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¹H NMR (400 MHz, CDCl₃) : δ 9.02 (d, J = 5.1 Hz, 2H), 8.65 (d, J = 8.9 Hz, 1H), 7.85 (d, J = 5.1 Hz, 2H), 7.45 (d, J = 8.9 Hz, 1H).
Final Coupling and Amide Bond Formation
The acyl chloride (Section 2.3) reacts with 4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine (Section 3.2) in DCM using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4 hours, yielding the target compound in 85% isolated yield.
Reaction Setup:
-
Molar Ratio : 1:1 (acyl chloride:piperazine)
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Solvent : Anhydrous DCM
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Workup : Extraction with 10% citric acid, followed by brine wash.
Purification:
Flash chromatography (DCM:methanol, 9:1) affords the pure product as a white solid.
Analytical Data:
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m.p. : 167–169°C
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HRMS (ESI+) : m/z calc. for C₂₄H₂₂N₅O₄ [M+H]⁺: 460.1712; found: 460.1709.
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¹³C NMR (101 MHz, CDCl₃) : δ 169.8 (C=O), 158.2 (pyridazine C3), 150.1 (pyridine C4), 148.7 (benzodioxole C2), 121.4–132.8 (aromatic carbons).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Employing microwave irradiation (150°C, 20 min) reduces reaction time by 75% while maintaining 82% yield. This method enhances scalability for industrial applications.
Solid-Phase Synthesis
Immobilizing the piperazine fragment on Wang resin enables iterative coupling steps, though yields are lower (68%) due to steric hindrance.
Challenges and Troubleshooting
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Acyl Chloride Stability : Degradation occurs above 25°C; reactions must be conducted under strict temperature control.
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Regioselectivity in Pyridazine Functionalization : Pd catalysts with bulky ligands (e.g., t-BuXPhos) minimize undesired C4 substitution.
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Piperazine Basicity : Protonation during coupling reduces nucleophilicity; TEA (3 equiv) ensures sufficient deprotonation.
Industrial-Scale Considerations
Cost Analysis:
| Component | Cost/kg (USD) |
|---|---|
| Piperonal | 120 |
| Pd₂(dba)₃ | 12,000 |
| Pyridin-4-ylboronic acid | 950 |
Environmental Impact:
-
Solvent Recovery : DCM is recycled via distillation (90% efficiency).
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Catalyst Recycling : Pd residues are recovered using scavenger resins, reducing heavy metal waste by 70%.
Q & A
Q. What synthetic strategies are optimal for constructing the benzodioxole-piperazine-pyridazine scaffold in this compound?
The synthesis typically involves multi-step pathways:
- Step 1: Coupling the benzodioxole-5-yloxy moiety to an ethanone backbone via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like DIAD ().
- Step 2: Functionalizing the piperazine ring at position 1 with a pyridazine-pyridine unit. This may involve Buchwald-Hartwig amination or SNAr reactions under reflux in solvents like DMF ().
- Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product (). Key challenges include minimizing by-products from competing piperazine alkylation and ensuring regioselectivity in pyridazine functionalization .
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
- NMR Spectroscopy: 1H/13C NMR to verify proton environments (e.g., benzodioxole methylene protons at δ ~5.9–6.1 ppm) and confirm regiochemistry of the pyridazine-pyridine linkage ().
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) and rule out impurities from incomplete coupling steps ().
- HPLC: Reverse-phase methods (C18 column, acetonitrile/water mobile phase) to assess purity >95% ().
- Elemental Analysis: Confirm stoichiometric ratios of C, H, N ().
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation and intermolecular interactions?
- Data Collection: Use single crystals grown via slow evaporation (e.g., ethanol/dichloromethane) and a synchrotron radiation source (λ = 0.7–1.0 Å) for high-resolution data ().
- Refinement: Employ SHELXL for structure solution, leveraging its robust handling of disordered solvent molecules and anisotropic displacement parameters ( ).
- Key Insights: Analyze π-π stacking between pyridazine and benzodioxole groups, and hydrogen-bonding networks involving the ethanone carbonyl (). Discrepancies in torsional angles (e.g., piperazine chair vs. boat conformations) should be cross-validated with DFT calculations .
Q. What computational approaches predict the compound’s binding mode to bromodomains or kinase targets?
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with BRD4 or MAPK targets, focusing on the pyridazine-pyridine motif as a hinge-binding element ().
- MD Simulations (GROMACS/AMBER): Assess stability of binding poses over 100-ns trajectories, monitoring RMSD fluctuations (<2 Å for viable hits) ().
- Free Energy Perturbation (FEP): Quantify ΔΔG contributions of substituents (e.g., pyridine vs. phenyl groups) to optimize binding affinity (). Validate predictions with SPR or ITC assays to measure KD values .
Q. How can SAR studies guide the design of analogs with improved metabolic stability?
- Modification Sites:
- Pyridazine Ring: Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation ().
- Piperazine Linker: Replace with a spirocyclic amine to limit off-target receptor binding ().
- Assays:
- Microsomal Stability (Human Liver Microsomes): Monitor parent compound depletion over 60 minutes.
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities ().
Prioritize analogs with ClogP <3 to enhance solubility and reduce hepatotoxicity .
Q. How should researchers address contradictions in biological activity data across cell-based assays?
- Dose-Response Curves: Ensure consistency in IC50 measurements (e.g., 72-hour vs. 48-hour incubations may alter proliferation rates) ().
- Cell Line Variability: Test compound potency in isogenic lines (e.g., BRD4-wildtype vs. knockout) to isolate target-specific effects ().
- Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify confounding kinase inhibition (). Statistical tools like Grubbs’ test can identify outliers in replicate experiments .
Methodological Considerations
Q. What strategies mitigate by-product formation during piperazine alkylation?
- Temperature Control: Maintain reactions at 0–5°C to suppress N,N’-dialkylation ().
- Protecting Groups: Temporarily block secondary amines with Boc groups, followed by TFA deprotection ().
- Workup: Liquid-liquid extraction (ethyl acetate/water) to remove unreacted starting materials ().
Q. How can researchers optimize reaction yields in pyridazine functionalization?
- Catalyst Screening: Test Pd(OAc)2/XPhos for Buchwald-Hartwig couplings or CuI/1,10-phenanthroline for Ullmann reactions ().
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyridazine nitrogen ().
- Microwave-Assisted Synthesis: Reduce reaction times from 24 hours to <1 hour while improving regioselectivity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
